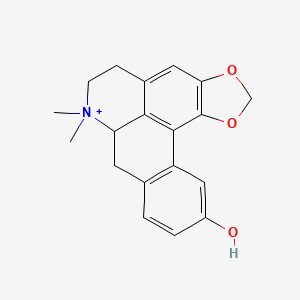
Michepressine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Michepressine is an alkaloid compound derived from anthranilic acid and belongs to the class of quinoline alkaloids . It has a molecular formula of C19H20NO3 and an exact mass of 310.3762 . This compound is known for its complex structure, which includes a methylenedioxy group and a hydroxy group attached to an aporphine skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Michepressine involves several steps, starting from anthranilic acidSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Michepressine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different aporphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Scientific Research Applications
Michepressine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Michepressine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The methylenedioxy and hydroxy groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Michepressine is unique compared to other similar compounds due to its specific structural features and chemical properties. Similar compounds include:
Quinoline Alkaloids: Such as quinine and quinidine, which share the quinoline ring system but differ in functional groups.
Aporphine Alkaloids: Such as apomorphine and glaucine, which have similar aporphine skeletons but different substituents
Properties
CAS No. |
25454-85-7 |
|---|---|
Molecular Formula |
C19H20NO3+ |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
11,11-dimethyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol |
InChI |
InChI=1S/C19H19NO3/c1-20(2)6-5-12-8-16-19(23-10-22-16)18-14-9-13(21)4-3-11(14)7-15(20)17(12)18/h3-4,8-9,15H,5-7,10H2,1-2H3/p+1 |
InChI Key |
DQWPYNHMMBDKES-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)O)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















